N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a chlorophenyl group and a cyclohepta[d][1,2]oxazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a β-hydroxy amide and a dehydrating agent such as DAST or Deoxo-Fluor.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound and a suitable base.
Formation of the Cyclohepta[d][1,2]oxazole Moiety: This step involves the cyclization of an appropriate precursor, often facilitated by a metal catalyst or a metal-free synthetic route.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
N-(3-CHLOROPHENYL)-4H,5H,6H,7H,8H-CYCLOHEPTA[D][1,2]OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-5-4-6-11(9-10)17-15(19)14-12-7-2-1-3-8-13(12)20-18-14/h4-6,9H,1-3,7-8H2,(H,17,19) |
InChI Key |
CZSBGORNEHWFDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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